2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;2,2,2-trifluoroacetic acid
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Overview
Description
2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;2,2,2-trifluoroacetic acid is a compound that belongs to the class of organic compounds known as phenylpiperidines. This compound is notable for its role as a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. It has shown significant efficacy in inhibiting the proliferation of cancer cells, particularly those deficient in BRCA-1 and BRCA-2 genes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide typically involves the following steps:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving hydrazine and a suitable precursor.
Attachment of the Piperidine Group: The piperidine group is introduced via a nucleophilic substitution reaction.
Carboxamide Formation: The carboxamide group is formed through an amide coupling reaction, often using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperidine and indazole moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or molecular oxygen in the presence of cytochrome P450 enzymes.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different pharmacological properties.
Scientific Research Applications
2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting PARP enzymes, which are crucial for DNA repair.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of PARP enzymes. PARP enzymes are involved in the repair of single-strand breaks in DNA. By inhibiting these enzymes, 2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective in cancer cells deficient in BRCA-1 and BRCA-2, as these cells are already compromised in their ability to repair DNA .
Comparison with Similar Compounds
Similar Compounds
Olaparib: Another PARP inhibitor used in the treatment of BRCA-mutated cancers.
Rucaparib: A PARP inhibitor with a similar mechanism of action.
Niraparib: Another compound in the same class, used for similar therapeutic purposes.
Uniqueness
2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide is unique due to its specific chemical structure, which provides a high degree of selectivity and potency in inhibiting PARP enzymes. Its pharmacokinetic properties, such as good oral bioavailability and favorable metabolic profile, also contribute to its uniqueness .
Properties
CAS No. |
1038915-76-2 |
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Molecular Formula |
C21H21F3N4O3 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H20N4O.C2HF3O2/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;3-2(4,5)1(6)7/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);(H,6,7) |
InChI Key |
BGBNLDBBHNXUDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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